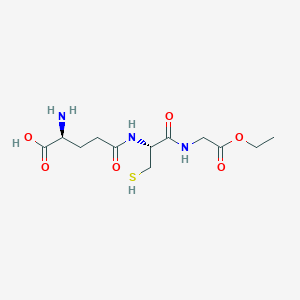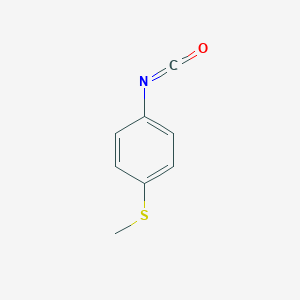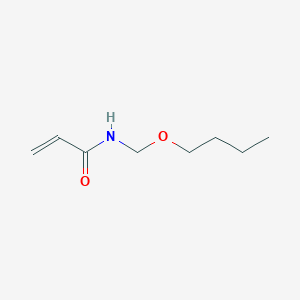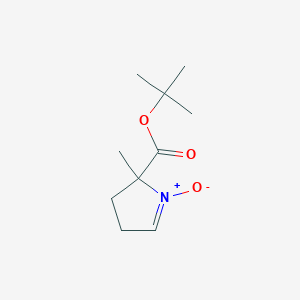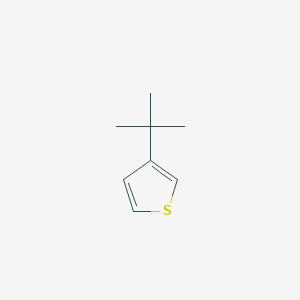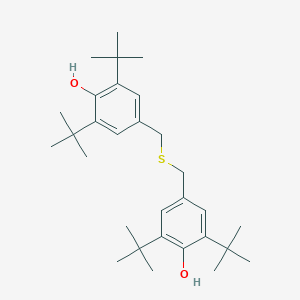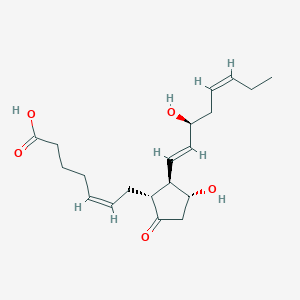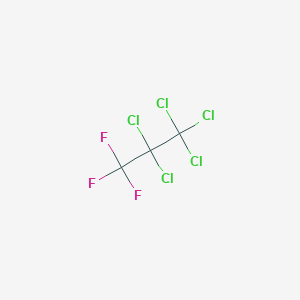
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Vue d'ensemble
Description
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane is a chemical compound with the molecular formula C3Cl5F3 . Its molecular weight is 270.292 Da . It is also known by its CAS Registry Number: 1652-89-7 .
Molecular Structure Analysis
The molecular structure of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane can be represented by the InChI string: InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane include a density of 1.8±0.1 g/cm3, a boiling point of 147.8±8.0 °C at 760 mmHg, and a vapor pressure of 5.5±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 54.2±11.9 °C .Applications De Recherche Scientifique
1. Use in Organic Synthesis 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, due to its unique chemical structure, could potentially be involved in reactions similar to those facilitated by trifluoromethanesulfonic acid in organic synthesis. Trifluoromethanesulfonic acid is known for its high protonating power and low nucleophilicity, making it capable of generating cationic species from organic molecules. These species can be detected by spectral methods and their transformations studied, thus enabling the synthesis of new organic compounds through electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, among others (Kazakova & Vasilyev, 2017).
2. Environmental Remediation In the realm of environmental remediation, compounds like 1,2,3-Trichloropropane (TCP), which shares structural similarities with 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, have been studied extensively. Studies have been conducted to develop and validate promising treatment methods for TCP remediation in groundwater, with in situ chemical reduction (ISCR) and in situ bioremediation (ISB) showing the most potential. These methods have been evaluated through various scales of testing, from bench-scale to pilot-scale programs. The insights gained from these studies could potentially inform the environmental applications of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, especially in the remediation of similar contaminants (Merrill et al., 2019).
Propriétés
IUPAC Name |
1,1,1,2,2-pentachloro-3,3,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWTRSVUPXQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928527 | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
CAS RN |
1652-89-7, 134237-31-3 | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



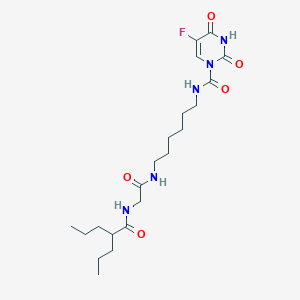
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
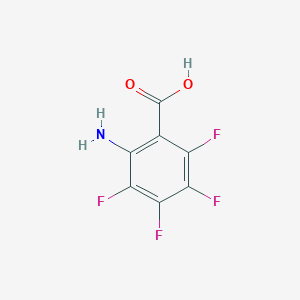
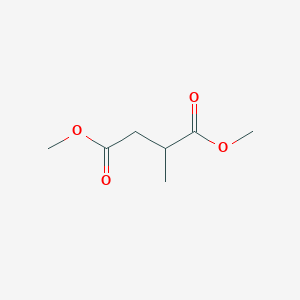
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
